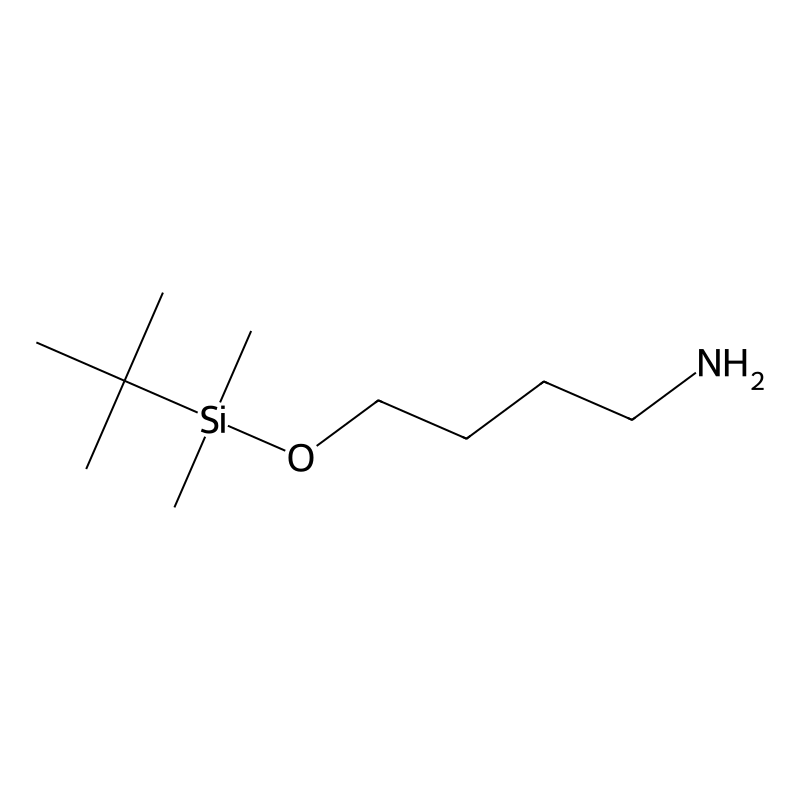4-((Tert-butyldimethylsilyl)oxy)butan-1-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis
Protecting Group
TBDMS butylamine is a valuable protecting group for primary amines in organic synthesis. It effectively masks the reactivity of the amine group while allowing for manipulation of other functionalities in the molecule. This temporary protection strategy allows for selective reactions and subsequent deprotection to regenerate the free amine at a later stage.
Chemical Intermediate
TBDMS butylamine can serve as a crucial building block in the synthesis of more complex molecules. Its structure provides a flexible chain with a protected amine group, enabling its incorporation into various target molecules through different coupling reactions.
Medicinal Chemistry
Drug Design and Development
The ability to modulate the reactivity of amines makes TBDMS butylamine valuable in medicinal chemistry. It can be used to introduce a protected amine group into potential drug candidates, allowing for exploration of their biological properties and potential therapeutic applications.
Bioconjugation
TBDMS butylamine finds use in bioconjugation reactions, where it facilitates the attachment of various biomolecules (such as peptides, carbohydrates) to other molecules or surfaces. This technique plays a crucial role in developing targeted drug delivery systems, diagnostic tools, and other biomaterials.
4-((Tert-butyldimethylsilyl)oxy)butan-1-amine, with the chemical formula C₁₀H₂₅NOSi and a molecular weight of 203.40 g/mol, is an organosilicon compound notable for its tert-butyldimethylsilyl (TBS) protective group. This compound features a butan-1-amine backbone, where the amine functional group is protected by the TBS group, which enhances its stability and solubility in organic solvents. The presence of the silyl group also facilitates various
As mentioned earlier, there's no specific information on the mechanism of action of TBS-butanamine itself. However, the mechanism of the TBDMS protecting group is well understood. The bulky TBDMS group sterically hinders nucleophiles from attacking the amine nitrogen, preventing unwanted reactions at the amine group while allowing reactions at other functional groups in the molecule [].
The chemical reactivity of 4-((tert-butyldimethylsilyl)oxy)butan-1-amine primarily involves:
- Deprotection Reactions: The TBS group can be cleaved under acidic or fluoride conditions to regenerate the free amine, allowing for further functionalization.
- Nucleophilic Substitution: The amine can participate in nucleophilic substitution reactions with electrophiles.
- Condensation Reactions: It can undergo condensation with carbonyl compounds to form imines or amides .
The synthesis of 4-((tert-butyldimethylsilyl)oxy)butan-1-amine typically involves:
- Protection of the Amine: Starting from 4-aminobutan-1-ol, the amine is protected using tert-butyldimethylsilyl chloride in the presence of a base such as pyridine.
- Purification: The crude product is purified through extraction and chromatography techniques to yield the desired compound .
- Alternative Methods: Other synthetic routes may include reductive alkylation processes or coupling reactions with other organic substrates .
4-((Tert-butyldimethylsilyl)oxy)butan-1-amine has several applications in organic synthesis, including:
- Intermediate in Drug Development: It serves as a key intermediate for synthesizing pharmaceutical compounds.
- Protecting Group in Organic Synthesis: The TBS group is widely used to protect hydroxyl and amine functionalities during multi-step syntheses.
- Research and Development: It is utilized in studies exploring new synthetic methodologies and biological activities of related compounds .
Several compounds share structural similarities with 4-((tert-butyldimethylsilyl)oxy)butan-1-amine. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Aminobutan-1-ol | Primary amine | No protecting group; more reactive |
| N,N-Dimethylbutan-1-amines | Secondary amines | Greater steric hindrance; different reactivity |
| 4-(Trimethylsilyloxy)butan-1-amines | Silyl ether | Different silyl group; altered solubility properties |
| 4-(Benzylthio)butan-1-amines | Thioether | Different functional group affecting reactivity |
The uniqueness of 4-((tert-butyldimethylsilyl)oxy)butan-1-amine lies in its specific TBS protecting group, which provides enhanced stability and versatility in synthetic applications compared to other similar compounds that may lack such protective features or possess different functional groups .








